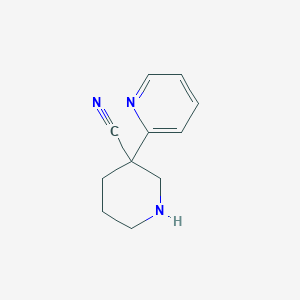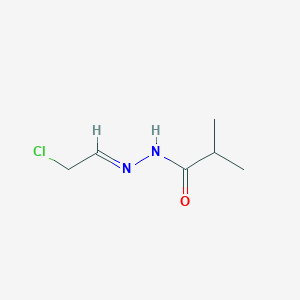![molecular formula C11H6ClF3N4S B2502322 2-(1-Amino-2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}ethylidene)malononitrile CAS No. 306976-82-9](/img/structure/B2502322.png)
2-(1-Amino-2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}ethylidene)malononitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1-Amino-2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}ethylidene)malononitrile is an organic compound characterized by its unique molecular structure and versatile applications. It possesses both nitrile and amino functional groups, making it a significant compound in various chemical and biochemical processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
This compound can be synthesized through multi-step organic synthesis involving intermediate stages. A typical method may include:
The formation of the initial pyridine derivative through a halogenation reaction.
Subsequent introduction of the trifluoromethyl group via electrophilic aromatic substitution.
Addition of the amino group through amination under controlled temperature and pressure.
The final step involves the creation of the malononitrile moiety via condensation reactions.
Industrial Production Methods
For large-scale production, an optimized approach involving catalytic processes and continuous flow reactors is often adopted. These methods ensure high yield, purity, and cost-efficiency. The choice of catalysts and solvents plays a crucial role in enhancing the reaction rate and minimizing by-products.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidative reactions, typically using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of more oxidized derivatives.
Reduction: Reduction reactions, often employing reducing agents such as lithium aluminium hydride, can convert the nitrile group to amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous medium.
Reduction: Lithium aluminium hydride in anhydrous ether.
Substitution: Nucleophiles like amines or alkoxides under mild conditions.
Major Products
Oxidation may yield pyridine derivatives with higher oxidation states. Reduction typically produces amine-functionalized pyridines. Substitution reactions generate a wide array of substituted pyridine derivatives.
Applications De Recherche Scientifique
2-(1-Amino-2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}ethylidene)malononitrile finds applications across multiple fields:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Serves as a probe in biochemical assays due to its reactive sites.
Medicine: Investigated for its potential pharmacological properties, including enzyme inhibition.
Industry: Utilized in the development of advanced materials and agrochemicals.
Mécanisme D'action
The compound's mechanism of action is influenced by its functional groups. It interacts with various molecular targets through hydrogen bonding, hydrophobic interactions, and covalent modifications. In biological systems, it may inhibit specific enzymes by binding to active sites or altering their conformations.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(1-Amino-2-{[3-bromo-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}ethylidene)malononitrile
2-(1-Amino-2-{[3-chloro-5-(difluoromethyl)-2-pyridinyl]sulfanyl}ethylidene)malononitrile
Uniqueness
The presence of the trifluoromethyl and chloro groups enhances the compound's chemical reactivity and stability, making it distinct from similar compounds. These functional groups also influence its pharmacokinetic properties, potentially increasing its efficacy and bioavailability in medicinal applications.
This compound’s fascinating properties and versatility across diverse fields underscore its importance in scientific research and industry.
Propriétés
IUPAC Name |
2-[1-amino-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanylethylidene]propanedinitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6ClF3N4S/c12-8-1-7(11(13,14)15)4-19-10(8)20-5-9(18)6(2-16)3-17/h1,4H,5,18H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTMYGTUDDVLGCV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Cl)SCC(=C(C#N)C#N)N)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6ClF3N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(3,5-dimethylphenyl)-3-[(furan-2-yl)methyl]-3-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]thiourea](/img/structure/B2502241.png)
![N-(1-cyano-1-cyclopropylethyl)-2-{cyclopropyl[2-(3-fluorophenyl)ethyl]amino}acetamide](/img/structure/B2502242.png)

![5-(4-(dimethylamino)phenyl)-8,8-dimethyl-2-(propylthio)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B2502247.png)


![ETHYL 5-(4-CHLORO-3-NITROBENZENESULFONAMIDO)-2-PROPYLNAPHTHO[1,2-B]FURAN-3-CARBOXYLATE](/img/structure/B2502254.png)
![N-(2H-1,3-benzodioxol-5-yl)-3-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]piperidine-1-carboxamide](/img/structure/B2502255.png)
![2-(1-(4-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2502256.png)


![(E)-N-(1-Cyanocyclopentyl)-3-[4-(ethylsulfamoyl)phenyl]prop-2-enamide](/img/structure/B2502260.png)
